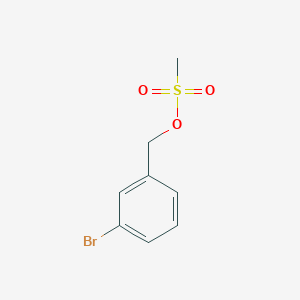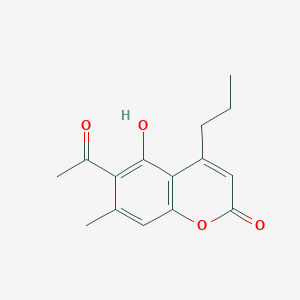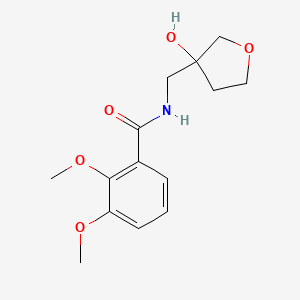
3-Bromobenzyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromobenzyl methanesulfonate is a chemical compound with the molecular formula C8H9BrO3S . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of methanesulfonic acid (MSA) with alcohols . The reaction profiles of MSA and isotopically labeled methanol confirm methanol C−O bond cleavage in the formation of the methyl methanesulfonate (MMS), which is consistent with the reversal of well-established mechanisms for solvolysis of sulfonate esters .Molecular Structure Analysis
The molecular structure of similar compounds like methyl methanesulfonate has been optimized using methods based on density functional theory, coupled cluster, and Moller−Plesset second order perturbation theory (MP2) .Chemical Reactions Analysis
Methyl methanesulfonate (MMS) is an alkylating agent that acts on DNA by preferentially methylating guanine and adenine bases . It is broadly used both in basic genome stability research and as a model for mechanistic studies to understand how alkylating agents work, such as those used in chemotherapy .Wissenschaftliche Forschungsanwendungen
Synthesis of DNA Minor-Groove-Binding Agents
- 3-Bromobenzyl methanesulfonate is utilized in the synthesis of DNA minor-groove-binding polybenzamide agents. These agents are significant for their potential in conjugation with biologically active species, offering a pathway for targeted therapies or diagnostics in medicine (Mai, Khan, Clark, & Barker, 2008).
Building Blocks for Phenylene-Ethynylenes
- The compound has been used in the preparation of 2-bromobenzyl phenyl sulfone, a crucial intermediate in synthesizing dihalodiphenylacetylenes. These acetylenes are versatile building blocks for tailor-made phenylene-ethynylenes, which are important in materials science and organic electronics (Orita, Miyamoto, Nakashima, Ye, & Otera, 2004).
Marine Natural Products with Antioxidant Activity
- Derivatives of 3-bromobenzyl methanesulfonate have been isolated from marine red algae. These compounds, such as 2,3,6-tribromo-4,5-dihydroxybenzyl methyl sulfone, exhibit significant radical-scavenging activity, suggesting potential applications in developing natural antioxidants (Duan, Li, & Wang, 2007).
Synthesis of Pharmacologically Relevant Sulfonamides
- It plays a role in the synthesis of pharmacologically relevant compounds. Intramolecular homolytic substitution on the sulfur atom at acyclic N-(o-bromobenzyl)sulfinamides leads to the formation of enantiopure 3-substituted benzo-fused sulfinamides, important in medicinal chemistry (Fernández‐Salas, Rodríguez-Fernández, Maestro, & García-Ruano, 2014).
In Oxidative C-H Bond Activation
- A manganese dioxide (MnO2)-methanesulfonic acid (CH3SO3H) oxidation system using this compound promotes direct coupling of benzylic ethers and carbamates with simple ketones, significant in organic synthesis (Liu, Sun, Xie, Qin, Liu, & Lou, 2013).
Protein S-Sulfhydration Detection
- In biochemical research, a derivative, S-4-bromobenzyl methanethiosulfonate, has been developed to study protein S-sulfhydryl chemistry. This is crucial for understanding hydrogen sulfide signaling in biological systems (Pan & Carroll, 2013).
Fuel Cell Applications
- Methanesulfonic acid and its derivatives have applications in fuel cell technology. They are used to improve proton conductivity and solvent stability in chitosan-based green polymer electrolyte membranes for fuel cells (Vijayalekshmi & Khastgir, 2017).
In Aquaculture Wastewater Treatment
- It has been explored for the removal of tricaine methanesulfonate from aquaculture wastewater, indicating its potential in environmental management and water treatment technologies (Ferreira, Calisto, Otero, Nadais, & Esteves, 2017).
In Protein Hydrolysis
- Methanesulfonic acid is used in protein hydrolysis to improve the analysis of seleno-methionine in biological samples like yeast and nuts. This application is important in the field of food science and nutrition (Wrobel, Kannamkumarath, Wrobel, & Caruso, 2003).
Safety And Hazards
Zukünftige Richtungen
The use of methanesulfonic acid (MSA) and its derivatives in hydrometallurgy is being explored, with MSA showing several appealing properties that make it attractive for the development of new circular flowsheets in hydrometallurgy . The global production of MSA is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications .
Eigenschaften
IUPAC Name |
(3-bromophenyl)methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3S/c1-13(10,11)12-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWAPFZJCTVKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzyl methanesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2432190.png)


![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2432193.png)
![2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2432202.png)


![2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid](/img/structure/B2432207.png)
![1-(4-ethoxyphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2432208.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2432209.png)
![N-[6-(Difluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2432210.png)
![4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene hydrochloride](/img/structure/B2432211.png)

